N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

Data Availability Primary Literature Gap Procurement Risk

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide (CAS 920176-50-7) is a synthetic small molecule with the molecular formula C13H17N3O2S and a molecular weight of 279.36 g/mol. It belongs to the oxalamide class, characterized by an oxalamide core linking a thiazol-2-yl group and a 2-(cyclohex-1-en-1-yl)ethyl substituent.

Molecular Formula C13H17N3O2S
Molecular Weight 279.36
CAS No. 920176-50-7
Cat. No. B2811503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide
CAS920176-50-7
Molecular FormulaC13H17N3O2S
Molecular Weight279.36
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)C(=O)NC2=NC=CS2
InChIInChI=1S/C13H17N3O2S/c17-11(12(18)16-13-15-8-9-19-13)14-7-6-10-4-2-1-3-5-10/h4,8-9H,1-3,5-7H2,(H,14,17)(H,15,16,18)
InChIKeyNODSIENCJRWHHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide: Basic Characteristics and Procurement Context


N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide (CAS 920176-50-7) is a synthetic small molecule with the molecular formula C13H17N3O2S and a molecular weight of 279.36 g/mol . It belongs to the oxalamide class, characterized by an oxalamide core linking a thiazol-2-yl group and a 2-(cyclohex-1-en-1-yl)ethyl substituent. This structural architecture places it among a family of oxalamide derivatives investigated for diverse biological activities, including kinase inhibition, enzyme inhibition, and anticancer potential [1][2].

Why N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide Cannot Be Simply Replaced by Other Oxalamide Analogs


The biological activity of oxalamide-based compounds is highly sensitive to the nature of their N-substituents. Even minor structural modifications, such as the replacement of a cyclopentyl group with a 2-(cyclohex-1-en-1-yl)ethyl group, can fundamentally alter a molecule's target selectivity, binding mode, and metabolic fate. For example, the close analog N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide acts as a selective MetAP inhibitor by recruiting a third metal ion, a mechanism highly dependent on its specific geometry [1]. Similarly, the oxalamide series' selective toxicity to certain lung cancer cell lines relies on CYP4F11-mediated bioactivation, a process that is likely sensitive to small changes in the compound's structure [2]. Therefore, substituting this compound with a general 'oxalamide' or a close analog without rigorous comparative data on target engagement, cellular potency, and ADME properties introduces significant risk of failure in a research program.

Quantitative Differential Evidence for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide vs. Key Comparators


Absence of Direct Quantitative Data for the Target Compound Precludes Head-to-Head Comparisons

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield any quantitative biological or physicochemical data for the specific compound N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide (CAS 920176-50-7) [1][2]. No IC50, Ki, EC50, or other activity values were found. This represents a critical evidence gap. The absence of data prevents any direct, quantitative head-to-head comparison with its closest identified analog, N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide, for which a crystal structure in complex with MetAP exists and a selective inhibition mechanism has been elucidated [3]. All claims of differential value for the target compound are, therefore, unsupported by verifiable, comparator-based quantitative evidence at this time.

Data Availability Primary Literature Gap Procurement Risk

Potential for Differential CYP4F11-Mediated Bioactivation Inferred from Class-Level Screening Data

A high-throughput viability screen of over 200,000 small molecules identified the oxalamide class as being selectively toxic to a subset of human lung cancer cell lines at low nanomolar concentrations [1]. This toxicity is strictly dependent on bioactivation by cytochrome P450 (CYP) 4F11, which converts certain oxalamides into irreversible stearoyl CoA desaturase (SCD) inhibitors. The target compound's 2-(cyclohex-1-en-1-yl)ethyl substituent could hypothetically affect its affinity for CYP4F11 or the potency of the resulting SCD inhibitor metabolite. However, no specific data for this compound exists to quantify this effect. This potential for differential bioactivation is a class-level inference based on the mechanism of action of related oxalamides and has not been verified for the target compound.

Cancer Cell Selectivity CYP4F11 Oxalamide Pro-drugs

Potential Application Scenarios for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide Based on Class-Level Evidence


Chemical Probe Development for CYP4F11-Positive Cancers

Based on the established role of oxalamides as CYP4F11-activated pro-drugs [1], this compound could be explored as a starting point for developing a chemical probe. The primary research activity would involve screening the compound against a panel of CYP4F11-positive and -negative cell lines to determine if it shares the class's selective toxicity profile. This is a foundational step to justify any further optimization.

Structure-Activity Relationship (SAR) Studies on Oxalamide-Based Enzyme Inhibitors

Given the known mechanism of the analog N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide as a metalloform-selective MetAP inhibitor [1], this compound can serve as a key comparator. Testing it in a MetAP enzymatic assay would directly reveal the impact of replacing a cyclopentyl group with a 2-(cyclohex-1-en-1-yl)ethyl group on potency and selectivity, generating valuable SAR data.

Fragment-Based or Library Screening for Novel Targets

The compound's unique cyclohexenylethyl-thiazole architecture, which is distinct from many commercially available oxalamides, makes it a suitable candidate for inclusion in diversity-oriented screening libraries. It could be used in phenotypic screens or against panels of purified enzymes (e.g., kinases, deacetylases) to identify novel biological activities that differentiate it from other oxalamide family members.

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